CCR2 antagonist 4

Description

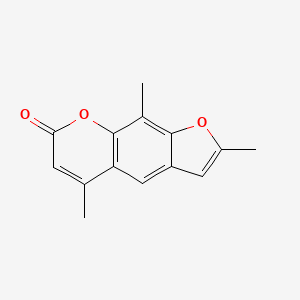

Trioxsalen, also known as trisoralen or trimethylpsoralen, belongs to the class of organic compounds known as psoralens. These are organic compounds containing a psoralen moiety, which consists of a furan fused to a chromenone to for 7H-furo[3, 2-g]chromen-7-one. Trioxsalen is considered to be a practically insoluble (in water) and relatively neutral molecule. Trioxsalen has been detected in multiple biofluids, such as urine and blood. Within the cell, trioxsalen is primarily located in the cytoplasm. Outside of the human body, trioxsalen can be found in wild celery. This makes trioxsalen a potential biomarker for the consumption of this food product.

Trioxsalen (trimethylpsoralen, trioxysalen or trisoralen) is a furanocoumarin and a psoralen derivative obtained from several plants, mainly Psoralea corylifolia. Like other psoralens it causes photosensitization of the skin. It is administered either topically or orally in conjunction with UV-A (the least damaging form of ultraviolet light) for phototherapy treatment of vitiligo and hand eczema. The photoactivated form produces interstrand linkages in DNA resulting in cell apoptosis. In research it can be conjugated to dyes for confocal microscopy and used to visualize sites of DNA damage.[3] The compound is has been explored for development of antisense oligonucleotides that can be cross-linked specifically to a mutant mRNA sequence without affecting normal transcripts differing at even a single base pair.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClF3N3O2/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOQJSULMWXFRK-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of CCR2 Antagonists: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, understanding the intricate mechanism of action of C-C chemokine receptor type 2 (CCR2) antagonists is paramount for the development of novel therapeutics targeting a spectrum of inflammatory and fibrotic diseases. This in-depth technical guide delineates the core mechanism of action of CCR2 antagonists, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

The CCR2 Signaling Axis: A Central Mediator of Inflammation

The C-C chemokine receptor type 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation.[1][2] Its primary ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[2] The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, proliferation, and cytokine production.[3][4]

Upon ligand binding, CCR2 couples to intracellular heterotrimeric G proteins, primarily of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of downstream effector molecules. Key signaling pathways activated by the CCL2/CCR2 axis include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.

-

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in the regulation of gene expression related to inflammation and immune responses.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, including p38 and ERK, plays a role in cell migration and cytokine production.

The sustained activation of these pathways contributes to the pathogenesis of various inflammatory conditions, making the CCR2 receptor an attractive therapeutic target.

Mechanism of Action of CCR2 Antagonists

CCR2 antagonists are small molecules or antibodies that inhibit the biological function of the CCR2 receptor. Their primary mechanism of action is to block the binding of CCL2 and other cognate ligands to the receptor, thereby preventing the initiation of the downstream signaling cascade. This blockade effectively inhibits the recruitment of CCR2-expressing cells, primarily monocytes and macrophages, to inflammatory sites.

There are different classes of CCR2 antagonists based on their binding site and mode of inhibition:

-

Orthosteric Antagonists: These antagonists bind to the same site as the endogenous ligand (CCL2), directly competing for receptor occupancy.

-

Allosteric Antagonists: These antagonists bind to a site on the receptor distinct from the orthosteric site. This binding induces a conformational change in the receptor that prevents ligand binding or receptor activation.

The ultimate effect of CCR2 antagonism is the attenuation of the inflammatory response by reducing the influx of key inflammatory cells.

Quantitative Analysis of CCR2 Antagonist Potency

The potency of CCR2 antagonists is typically quantified using various in vitro assays. The most common parameters are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). These values provide a measure of the concentration of the antagonist required to inhibit 50% of the receptor's activity or binding, respectively.

| Antagonist | Assay Type | Parameter | Value (nM) | Cell Line/System | Reference |

| RS 504393 | Binding Assay | IC50 | 89 | Human recombinant CCR2 | |

| Chemotaxis Assay | IC50 | 330 | - | ||

| INCB3344 | Binding Assay (hCCR2) | IC50 | 5.1 | Human CCR2 | |

| Binding Assay (mCCR2) | IC50 | 9.5 | Mouse CCR2 | ||

| Chemotaxis (hCCR2) | IC50 | 3.8 | Human CCR2 | ||

| Chemotaxis (mCCR2) | IC50 | 7.8 | Mouse CCR2 | ||

| BMS-813160 | Binding Assay (CCR2) | IC50 | 6.2 | Human CCR2 | |

| Binding Assay (CCR5) | IC50 | 3.6 | Human CCR5 | ||

| AZD2423 | Calcium Flux Assay | IC50 | 1.2 | - | |

| BMS CCR2 22 | Binding Assay | IC50 | 5.1 | - | |

| Calcium Flux Assay | IC50 | 18 | - | ||

| Chemotaxis Assay | IC50 | 1 | - | ||

| INCB 3284 | Binding Assay | IC50 | 3.7 | Human CCR2 | |

| CCR2 antagonist 4 | Binding Assay | IC50 | 180 | CCR2b | |

| Chemotaxis Assay | IC50 | 24 | - | ||

| CCR2-RA-[R] | Binding Assay | IC50 | 103 | - | |

| Compound 7 | Binding Assay | Ki | 6 | U2OS-CCR2 cells | |

| Compound 13 | Binding Assay | Apparent Ki | 89 | U2OS-CCR2 cells | |

| Compound 11 | Binding Assay | Apparent Ki | 31 | U2OS-CCR2 cells |

Key Experimental Protocols

The characterization of CCR2 antagonists relies on a suite of well-established in vitro and cell-based assays. Below are detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, providing information on binding affinity (Ki).

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing CCR2 (e.g., U2OS-CCR2) to ~70% confluency.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled CCR2 ligand (e.g., [3H]CCR2-RA-[R] or [125I]CCL2), and varying concentrations of the test antagonist.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Chemotaxis Assay

This functional assay assesses the ability of a CCR2 antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Protocol:

-

Cell Preparation:

-

Use a CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes.

-

Harvest the cells and resuspend them in a serum-free or low-serum medium at a specific density (e.g., 1x10^6 cells/mL).

-

-

Assay Setup (Transwell System):

-

Use a 96-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).

-

In the lower chamber, add medium containing CCL2 at a concentration that induces maximal chemotaxis. For antagonist testing, add varying concentrations of the antagonist to the lower chamber along with CCL2.

-

In the upper chamber (the insert), add the cell suspension.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

-

Quantification of Migration:

-

After incubation, remove the insert.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, a plate reader-based method after cell lysis and staining (e.g., with Calcein AM), or by flow cytometry.

-

-

Data Analysis:

-

Plot the number of migrated cells against the antagonist concentration to determine the IC50 for chemotaxis inhibition.

-

Calcium Flux Assay

This assay measures the antagonist's ability to block CCL2-induced increases in intracellular calcium, a key second messenger in GPCR signaling.

Protocol:

-

Cell Preparation and Dye Loading:

-

Plate CCR2-expressing cells in a 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. This is typically done by incubating the cells with the dye in a suitable buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess extracellular dye.

-

-

Antagonist Pre-incubation:

-

Add varying concentrations of the CCR2 antagonist to the wells and incubate for a short period to allow for receptor binding.

-

-

Stimulation and Measurement:

-

Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

-

Inject a solution of CCL2 into the wells to stimulate the cells.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each antagonist concentration.

-

Plot the response against the antagonist concentration to determine the IC50 for the inhibition of calcium mobilization. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is used to calculate the intracellular calcium concentration.

-

Visualizing the Mechanism of Action

Diagrams are essential for a clear understanding of complex biological processes. The following visualizations, created using the DOT language for Graphviz, illustrate the CCR2 signaling pathway, the mechanism of antagonist action, and a typical experimental workflow.

CCR2 Signaling Pathway

Caption: Simplified CCR2 signaling cascade initiated by CCL2 binding.

Mechanism of CCR2 Antagonist Action

Caption: CCR2 antagonists block CCL2 binding and subsequent signaling.

Experimental Workflow for Antagonist Characterization

Caption: A typical workflow for the characterization of a CCR2 antagonist.

Conclusion

CCR2 antagonists represent a promising therapeutic strategy for a multitude of inflammatory diseases. Their mechanism of action, centered on the inhibition of the CCL2/CCR2 signaling axis and the subsequent blockade of monocyte/macrophage recruitment, is well-supported by a robust body of preclinical and clinical data. A thorough understanding of the underlying signaling pathways, coupled with the rigorous application of quantitative in vitro assays, is essential for the successful development and clinical translation of novel CCR2-targeting therapies. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of CCR2 antagonist pharmacology.

References

- 1. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Discovery and Synthesis of Teijin Compound 1, a Potent CCR2b Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Teijin Compound 1, a potent and selective antagonist of the C-C chemokine receptor 2b (CCR2b). The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. Consequently, antagonism of this receptor represents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. This document details the structure-activity relationships (SAR) that led to the discovery of Teijin Compound 1, its synthesis, and the experimental protocols for its biological characterization. All quantitative data are summarized in structured tables for clarity, and key biological pathways and experimental workflows are illustrated with diagrams.

Introduction: The Role of CCR2 in Inflammation

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, memory T-lymphocytes, and immature dendritic cells. Its primary endogenous ligand is the monocyte chemoattractant protein-1 (MCP-1), also known as chemokine (C-C motif) ligand 2 (CCL2). The CCL2-CCR2 signaling axis is a critical pathway that mediates the migration of these immune cells from the bloodstream into tissues in response to inflammatory stimuli.

This directed cell migration, or chemotaxis, is a fundamental component of the inflammatory response. However, dysregulation of this pathway can lead to excessive and chronic inflammation, contributing to the pathogenesis of numerous diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes. Therefore, inhibiting the interaction between CCL2 and CCR2 with a small molecule antagonist, such as Teijin Compound 1, presents a compelling therapeutic approach to modulate these inflammatory conditions.

Discovery of Teijin Compound 1: A Journey of Structure-Activity Relationship (SAR) Studies

The discovery of Teijin Compound 1 was the culmination of extensive structure-activity relationship (SAR) studies aimed at identifying potent and selective CCR2b antagonists. The research, detailed in a series of publications, began with the identification of initial lead compounds and progressed through systematic modifications to optimize potency and drug-like properties.

The initial exploration focused on N,N'-disubstituted homopiperazine derivatives, which demonstrated submicromolar activity in a CCR2b binding assay. A key finding from this early work was the importance of a 4-substituted benzyl group on one of the homopiperazine nitrogens for binding affinity. Further optimization involved the introduction of hydroxyl groups to the 3,3-diphenylpropyl group on the other nitrogen, which enhanced CCR2b binding activity.

Subsequent research evolved from the homopiperazine scaffold to diamine derivatives, leading to the discovery of several structural series with nanomolar activity in both CCR2b binding and functional chemotaxis assays. This lead evolution program ultimately identified the (R)-3-aminopyrrolidine series as a particularly promising scaffold.

Extensive SAR studies around this (R)-3-aminopyrrolidine core, utilizing high-throughput parallel solution and solid-phase synthesis, led to the identification of Teijin Compound 1. This compound exhibited potent inhibition of the CCR2b receptor and functional cellular responses.

Chemical Synthesis of Teijin Compound 1

The chemical name for Teijin Compound 1 is N-((R)-1-(4-chlorobenzyl)-pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide. The synthesis of Teijin Compound 1 involves a multi-step process, beginning with the appropriate starting materials to construct the core (R)-3-aminopyrrolidine scaffold, followed by the addition of the N-benzyl and amide side chains.

While the specific, step-by-step synthesis protocol with reagents and reaction conditions is proprietary and detailed within the primary research articles, a general synthetic strategy can be outlined based on the known structure and related chemical literature. The synthesis would likely involve the following key transformations:

-

Formation of the (R)-3-aminopyrrolidine core: This chiral building block is a critical starting material.

-

N-alkylation: Introduction of the 4-chlorobenzyl group onto the pyrrolidine nitrogen.

-

Amide coupling: Formation of the amide bond between the 3-amino group of the pyrrolidine and 3-(trifluoromethyl)benzoic acid.

A generalized workflow for the synthesis is depicted below.

Caption: Generalized synthetic workflow for Teijin Compound 1.

Biological Activity and Data

Teijin Compound 1 has been characterized through a series of in vitro assays to determine its potency and efficacy as a CCR2b antagonist. The key quantitative data from these studies are summarized in the table below.

| Assay Type | Description | Result (IC50/EC50) | Reference |

| CCR2b Binding Assay | Measures the ability of the compound to displace a radiolabeled ligand from the CCR2b receptor. | 180 nM | [1] |

| MCP-1 Induced Chemotaxis | Measures the ability of the compound to inhibit the migration of cells towards a gradient of MCP-1. | 24 nM | [1] |

| Calcium Flux Assay | Measures the inhibition of intracellular calcium mobilization following CCR2b activation by MCP-1. | 7.5 nM (for a related potent analog) |

Mechanism of Action: Antagonism of the CCL2-CCR2 Signaling Pathway

Teijin Compound 1 exerts its therapeutic effect by competitively binding to the CCR2b receptor, thereby preventing the binding of its endogenous ligand, MCP-1 (CCL2). This inhibition blocks the downstream signaling cascade that leads to cellular chemotaxis.

Upon binding of MCP-1, CCR2 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a signaling cascade involving phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium flux, along with other signaling events, ultimately results in the reorganization of the actin cytoskeleton and directed cell movement towards the MCP-1 gradient.

By blocking the initial ligand-receptor interaction, Teijin Compound 1 effectively abrogates this entire signaling pathway, thus inhibiting the recruitment of inflammatory cells.

References

Pharmacological Profile of CCR2 Antagonist 4 (Teijin compound 1): A Technical Guide

This technical guide provides a comprehensive overview of the pharmacological profile of CCR2 antagonist 4, also known as Teijin compound 1. The document is intended for researchers, scientists, and drug development professionals, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Introduction

C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. Its primary ligand is monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. The CCL2/CCR2 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it an attractive therapeutic target. This compound (Teijin compound 1) is a potent and specific small molecule antagonist of CCR2. This guide summarizes its known pharmacological properties and provides detailed protocols for the key experiments used in its characterization.

Quantitative Data

The available quantitative data for this compound (Teijin compound 1) are summarized in the table below.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 180 nM | Radioligand Binding Assay | CCR2b | [1][2][3] |

| IC50 | 24 nM | MCP-1-induced Chemotaxis Assay | CCR2 | [1][2] |

Signaling Pathways

Activation of CCR2 by its ligand CCL2 initiates a cascade of intracellular signaling events. As a Gi/o-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase and the activation of several key downstream pathways that regulate cell migration, survival, and differentiation.

CCR2 Signaling Cascade

The following diagram illustrates the major signaling pathways activated upon CCL2 binding to CCR2.

Caption: CCR2 signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize CCR2 antagonists. While specific protocols for this compound are not publicly available, the following are representative and widely accepted protocols in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CCR2 receptor. It typically involves a competition experiment between the unlabeled antagonist and a radiolabeled CCR2 ligand.

Caption: Radioligand Binding Assay Workflow.

Protocol Details:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing human CCR2b.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

Perform the assay in a 96-well plate.

-

To each well, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-CCL2 or a tritiated small molecule antagonist), and varying concentrations of the unlabeled this compound.

-

Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known, unlabeled CCR2 ligand.

-

-

Filtration and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Chemotaxis Assay

This functional assay measures the ability of an antagonist to inhibit the migration of CCR2-expressing cells towards a chemoattractant, typically CCL2.

Caption: Chemotaxis Assay Workflow.

Protocol Details:

-

Cell Preparation:

-

Use a CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes.

-

Wash and resuspend the cells in a serum-free assay medium.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

-

Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., a Transwell plate with a porous membrane, typically 3-5 µm pores for monocytes).

-

Add the chemoattractant CCL2 to the lower chamber of the plate at a concentration known to induce maximal migration (e.g., 10-100 ng/mL).

-

Add the cell suspension containing the antagonist to the upper chamber (the insert).

-

-

Incubation and Quantification:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantify the migrated cells by counting under a microscope or by using a plate reader after cell lysis and detection of a fluorescent dye (if cells were pre-labeled).

-

-

Data Analysis:

-

Plot the number of migrated cells (or fluorescence intensity) against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the CCL2-induced cell migration.

-

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound (Teijin compound 1) are not extensively reported in publicly accessible literature. However, the preclinical development of a CCR2 antagonist would typically involve the following assessments:

Pharmacokinetics (PK): This describes "what the body does to the drug" and includes the study of its absorption, distribution, metabolism, and excretion (ADME).

-

Absorption: Bioavailability after oral administration.

-

Distribution: Measurement of drug concentration in plasma and target tissues.

-

Metabolism: Identification of major metabolic pathways and metabolites.

-

Excretion: Determination of the routes of elimination from the body.

Pharmacodynamics (PD): This describes "what the drug does to the body." For a CCR2 antagonist, this would involve measuring the biological response to the drug.

-

In vivo target engagement: Assessing the extent and duration of CCR2 occupancy by the antagonist in relevant tissues.

-

Efficacy in disease models: Evaluating the therapeutic effect of the antagonist in animal models of inflammatory diseases, such as arthritis, atherosclerosis, or multiple sclerosis. This often involves measuring the reduction in monocyte/macrophage infiltration into inflamed tissues.

Conclusion

This compound (Teijin compound 1) is a potent inhibitor of CCR2, effectively blocking CCL2-induced chemotaxis in vitro. While detailed public data on its full pharmacological profile is limited, the provided information and representative protocols offer a solid foundation for understanding its mechanism of action and for designing further characterization studies. The development of selective and potent CCR2 antagonists like Teijin compound 1 holds significant promise for the treatment of a wide range of inflammatory and autoimmune disorders.

References

A Deep Dive into CCR2 Antagonist Target Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of various antagonists targeting the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation, making this axis a critical target in a myriad of inflammatory diseases and cancer.[1][2] This document delves into the quantitative binding data of known CCR2 antagonists, detailed experimental protocols for assessing binding affinity, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of CCR2 Antagonists

The development of potent and selective CCR2 antagonists is a key focus in drug discovery. The binding affinity of these compounds is a critical parameter for determining their potential therapeutic efficacy. The data presented below has been compiled from various sources to provide a comparative landscape of different CCR2 antagonists. The most common metrics used to quantify binding affinity are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

| Antagonist | Target Species | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| INCB3344 | Human CCR2 | Binding Antagonism | 5.1 | - | [3][4] |

| Mouse CCR2 | Binding Antagonism | 9.5 | - | [3] | |

| Human CCR2 | Chemotaxis | 3.8 | - | ||

| Mouse CCR2 | Chemotaxis | 7.8 | - | ||

| RS 504393 | Human CCR2 | Inhibition of Binding | 89 | - | |

| Human CCR2 | Chemotaxis | 330 | - | ||

| BMS CCR2 22 | Human CCR2 | Binding | 5.1 | - | |

| Human CCR2 | Calcium Flux | 18 | - | ||

| Human CCR2 | Chemotaxis | 1 | - | ||

| PF-4136309 | Human CCR2 | - | 5.2 | - | |

| Mouse CCR2 | - | 17 | - | ||

| Rat CCR2 | - | 13 | - | ||

| CCR2 Antagonist 4 (Teijin) | Human CCR2b | - | 180 | - | |

| - | MCP-1-induced chemotaxis | 24 | - | ||

| INCB3284 | Human CCR2 | MCP-1 Binding Inhibition | 3.7 | - | |

| RS102895 | Human CCR2 | - | 360 | - | |

| Cenicriviroc (TAK-652) | Human CCR2/CCR5 | Dual Antagonist | - | - | |

| AZD2423 | Human CCR2 | Ca2+ Flux | 1.2 | - | |

| RO5234444 | Human CCR2 | - | 22 | - | |

| Mouse CCR2 | - | 161 | - | ||

| CCR2-RA-[R] | Human CCR2 | Allosteric Antagonist | 103 | - | |

| TAK-779 | Human CCR5/CXCR3 | Dual Antagonist | - | 1.1 (for CCR5) |

Note: This table is not exhaustive but provides a representative sample of publicly available data. Assay conditions can vary between studies, leading to differences in reported values.

Experimental Protocols

The determination of antagonist binding affinity is reliant on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments commonly used in the characterization of CCR2 antagonists.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.

Objective: To determine the IC50 and Ki of a CCR2 antagonist.

Materials:

-

Cell membranes prepared from a cell line stably expressing human CCR2 (e.g., U2OS-CCR2, CHO-CCR2).

-

Radiolabeled CCR2 ligand (e.g., [125I]CCL2, [3H]INCB3344, [3H]CCR2-RA).

-

Test antagonist compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (a high concentration of a known unlabeled CCR2 ligand).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing CCR2 and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in an appropriate buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the test antagonist.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay measures the ability of an antagonist to inhibit the migration of cells towards a chemoattractant, such as CCL2.

Objective: To determine the functional potency (IC50) of a CCR2 antagonist in inhibiting cell migration.

Materials:

-

A CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes.

-

Chemoattractant: Recombinant human CCL2.

-

Test antagonist compound at various concentrations.

-

Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane.

-

Cell culture medium.

-

Cell staining and counting equipment.

Procedure:

-

Cell Preparation: Culture and harvest CCR2-expressing cells. Resuspend the cells in serum-free medium.

-

Antagonist Pre-incubation: Incubate the cells with various concentrations of the test antagonist for a defined period.

-

Chamber Setup: Place the chemoattractant (CCL2) in the lower chamber of the chemotaxis plate.

-

Cell Seeding: Add the pre-incubated cells to the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours) at 37°C in a CO2 incubator.

-

Cell Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane and count them using a microscope or a plate reader.

-

Data Analysis: Plot the number of migrated cells against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of chemotaxis.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved in CCR2 signaling and the experimental procedures used to study them is crucial for a deeper understanding.

Caption: The CCL2/CCR2 signaling cascade.

The binding of CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This activation leads to the engagement of several key downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT pathways. These signaling cascades ultimately regulate a variety of cellular functions critical for inflammation and cancer progression, such as cell migration, proliferation, survival, and the production of cytokines.

Caption: A typical workflow for a radioligand binding assay.

This diagram outlines the sequential steps of a radioligand binding assay, a fundamental technique for quantifying the affinity of a ligand for its receptor. The process begins with the preparation of cell membranes containing the target receptor, followed by incubation with a radiolabeled ligand and the test compound. The key separation step is filtration, which allows for the isolation of the receptor-ligand complexes. Subsequent washing and measurement of radioactivity enable the quantification of bound ligand, which is then used to calculate the binding affinity of the test compound.

References

- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to CCR2 Antagonist 4 and the CCL2/CCR2 Signaling Pathway

Introduction

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), form a critical signaling axis in the regulation of immune cell trafficking. This pathway is a key driver in recruiting monocytes, macrophages, and memory T cells to sites of inflammation, injury, and disease.[1][2] Due to its central role in mediating chronic inflammation, the CCL2/CCR2 axis has been implicated in the pathophysiology of numerous diseases, including cancer, inflammatory and fibrotic diseases, and cardiovascular conditions.[1][3][4] Consequently, inhibiting this pathway has become a significant area of interest for therapeutic intervention.

This technical guide provides a detailed overview of the CCL2/CCR2 signaling pathway, focusing on the pharmacological profile of CCR2 antagonist 4 (also known as Teijin compound 1), a potent and specific inhibitor of this receptor. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this therapeutic target.

The CCL2/CCR2 Signaling Pathway

The CCL2/CCR2 signaling axis is integral to the migration and infiltration of various immune cells. CCL2 can be produced by a wide range of cells, including endothelial cells, fibroblasts, and immune cells, often in response to pro-inflammatory cytokines like TNF-α and interleukins. Its receptor, CCR2, is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, and certain lymphocyte subsets.

Upon binding of CCL2 to CCR2, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. This event triggers a cascade of downstream signaling pathways, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.

-

Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This cascade is involved in cytokine production and immune cell regulation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of molecules like p38-MAPK and ERK contributes to cell migration, invasion, and survival.

-

Phospholipase C (PLC) Pathway: This leads to an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), further promoting cell migration and adhesion.

The culmination of these signaling events orchestrates a cellular response characterized by directed migration (chemotaxis), proliferation, and survival, which are central to the progression of many inflammatory and neoplastic diseases.

This compound: A Potent and Specific Inhibitor

This compound, also known as Teijin compound 1, is a well-characterized small molecule inhibitor of the CCR2 receptor. It demonstrates high potency and specificity, making it a valuable tool for both preclinical research and as a lead compound for drug development.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified in various assays, highlighting its efficacy in blocking receptor function and subsequent cellular responses.

| Parameter | Value (IC50) | Description | References |

| CCR2b Binding Affinity | 180 nM | Concentration required to inhibit 50% of radioligand binding to the CCR2b isoform. | |

| MCP-1 Induced Chemotaxis | 24 nM | Concentration required to inhibit 50% of monocyte migration induced by CCL2 (MCP-1). |

Mechanism of Action

This compound functions as a competitive antagonist, binding directly to the CCR2 receptor and preventing the binding of its native ligand, CCL2. This blockade prevents the receptor's conformational change and the subsequent activation of downstream intracellular signaling pathways. Molecular studies have identified key residues within the transmembrane domains of CCR2, such as His121, Ile263, Glu291, and Thr292, as being crucial for the binding and interaction of this antagonist.

Comparative Data for Other CCR2 Antagonists

To provide context, the potency of other notable CCR2 antagonists is summarized below. This highlights the varied landscape of inhibitors developed to target this pathway.

| Compound | Target(s) | IC50 | References |

| INCB3284 | Human CCR2 | 3.7 nM (Binding) | |

| BMS CCR2 22 | CCR2 | 5.1 nM (Binding), 1 nM (Chemotaxis) | |

| AZD2423 | CCR2 | 1.2 nM (Ca²⁺ flux) | |

| RO5234444 | Human CCR2 | 22 nM | |

| RS102895 | CCR2 | 360 nM | |

| MK-0812 | CCR2 | Low nM affinity | |

| Cenicriviroc | CCR2 / CCR5 | Dual Antagonist |

Key Experimental Protocols

The characterization of CCR2 antagonists relies on a suite of standardized in vitro and cellular assays. Detailed methodologies for three key experiments are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a known radiolabeled ligand.

-

Objective: To determine the IC50 value of an antagonist for CCR2 binding.

-

Materials:

-

Cell membranes from a cell line stably expressing human CCR2 (e.g., U2OS-CCR2, CHO-CCR2).

-

Radiolabeled CCR2 antagonist (e.g., [³H]-CCR2-RA-[R]).

-

Test antagonist (e.g., this compound) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of the test antagonist.

-

In a 96-well plate, add cell membranes (e.g., 10 µg protein/well), a fixed concentration of the radiolabeled ligand (e.g., 5-8 nM), and varying concentrations of the test antagonist.

-

For determining non-specific binding, add a high concentration (e.g., 10 µM) of a known unlabeled antagonist.

-

Incubate the plate for a defined period (e.g., 120 minutes) at room temperature (25°C) to reach binding equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the test antagonist. Use non-linear regression to calculate the IC50 value.

-

Chemotaxis Assay (Boyden Chamber / Transwell System)

This functional assay measures the ability of an antagonist to inhibit the directed migration of CCR2-expressing cells towards a CCL2 gradient.

-

Objective: To determine the functional potency (IC50) of an antagonist in inhibiting cell migration.

-

Materials:

-

48-well Boyden chamber or 96-well Transwell plate with a porous membrane (e.g., 5 µm pore size).

-

CCR2-expressing cells (e.g., freshly isolated human monocytes or THP-1 monocytic cells).

-

Recombinant human CCL2.

-

Test antagonist.

-

Chemotaxis medium (e.g., RPMI-1640 with 1% FBS).

-

Fixative (e.g., methanol) and stain (e.g., Hemacolor or DAPI).

-

-

Protocol:

-

Place chemotaxis medium containing a predetermined optimal concentration of CCL2 (e.g., 10 ng/ml) in the lower wells of the chamber.

-

Prepare a cell suspension (e.g., 1 x 10⁵ cells/well) in chemotaxis medium.

-

Pre-incubate the cells with various concentrations of the test antagonist or vehicle control for 30-60 minutes at 37°C.

-

Add the cell suspension to the upper chamber (the insert).

-

Incubate the chamber at 37°C in a 5% CO₂ atmosphere for a duration that allows for migration (e.g., 60 minutes to 15 hours).

-

After incubation, remove the insert. Scrape away non-migrated cells from the top surface of the membrane.

-

Fix and stain the cells that have migrated to the underside of the membrane.

-

Count the number of migrated cells in several random microscopic fields per well.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

-

In Vivo Models and Preclinical Assessment

To evaluate the efficacy of CCR2 antagonists in a physiological context, various animal models are employed. These models are crucial for understanding the therapeutic potential in specific diseases.

-

Atherosclerosis Models: In ApoE-deficient mice, a model for atherosclerosis, CCR2 antagonists have been shown to reduce the adhesion and infiltration of monocytes/macrophages into aortic plaques.

-

Cancer Models: In mouse models of pancreatic and breast cancer, CCR2 inhibitors can alter the tumor microenvironment by decreasing the recruitment of monocytic myeloid-derived suppressor cells (M-MDSCs), which can lead to reduced tumor growth and metastasis.

-

Inflammatory and Fibrotic Disease Models: Models of diabetic nephropathy, rheumatoid arthritis, and pulmonary fibrosis are used to demonstrate the ability of CCR2 antagonists to reduce macrophage-driven inflammation and tissue damage.

The CCL2/CCR2 signaling pathway remains a highly validated and compelling target for the development of novel therapeutics against a wide spectrum of inflammatory diseases and cancers. This compound (Teijin compound 1) serves as a benchmark for a potent and specific inhibitor, effectively blocking receptor binding and downstream functional responses like chemotaxis. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers engaged in the discovery and characterization of new molecules targeting this critical axis. Future work will likely focus on optimizing antagonist properties for improved pharmacokinetic profiles and clinical efficacy, potentially leading to new treatments for diseases driven by pathogenic monocyte and macrophage recruitment.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Nexus of CCR2 Inhibition by Antagonist 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biological functions of C-C chemokine receptor type 2 (CCR2) inhibition by a specific small molecule, Antagonist 4, also known as Teijin compound 1. This document provides a comprehensive overview of the underlying signaling pathways, quantitative measures of inhibition, and detailed experimental protocols relevant to the study of this antagonist.

Introduction to CCR2 and its Role in Disease

C-C chemokine receptor type 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation. Its primary ligand is the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). The CCL2-CCR2 signaling axis is implicated in the pathogenesis of a wide array of inflammatory and autoimmune diseases, as well as in cancer by promoting tumor growth and metastasis. Consequently, antagonizing CCR2 has emerged as a promising therapeutic strategy.

Antagonist 4: A Potent and Specific CCR2 Inhibitor

Antagonist 4 (Teijin compound 1) is a potent and specific antagonist of CCR2. It effectively blocks the binding of CCL2 to CCR2, thereby inhibiting the downstream signaling cascades that lead to monocyte and macrophage recruitment.

Quantitative Analysis of Antagonist 4 Activity

The inhibitory potency of Antagonist 4 has been characterized in various in vitro assays. The following table summarizes the key quantitative data.

| Assay Type | Target | Parameter | Value (nM) | Reference |

| Receptor Binding | Human CCR2b | IC50 | 180 | [1][2] |

| Chemotaxis | MCP-1-induced | IC50 | 24 | [1][2] |

IC50: The half maximal inhibitory concentration.

Signaling Pathways Modulated by Antagonist 4

The binding of CCL2 to CCR2 activates several downstream signaling pathways that are crucial for cell migration, survival, and proliferation. Antagonist 4, by blocking this initial interaction, effectively inhibits these cascades.

Key Signaling Pathways Affected by CCR2 Inhibition:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is central to cell survival and proliferation.

-

Mitogen-activated protein kinase (MAPK) Pathway: Involved in a wide range of cellular processes including proliferation, differentiation, and inflammation.

-

Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: Plays a critical role in immune responses and inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of CCR2 and the inhibitory activity of Antagonist 4.

Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor.

Materials:

-

HEK293 cells stably expressing human CCR2b.

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

-

Radioligand: [125I]-CCL2 (PerkinElmer).

-

Non-specific binding control: High concentration of unlabeled CCL2.

-

Test Compound: Antagonist 4.

-

96-well filter plates (Millipore).

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293-CCR2b cells.

-

In a 96-well plate, add 50 µL of cell membrane suspension (10-20 µg protein/well) to each well.

-

Add 25 µL of Antagonist 4 at various concentrations. For total binding, add 25 µL of binding buffer. For non-specific binding, add 25 µL of a high concentration of unlabeled CCL2.

-

Add 25 µL of [125I]-CCL2 (final concentration ~0.1 nM).

-

Incubate the plate at room temperature for 90 minutes with gentle shaking.

-

Harvest the membranes by vacuum filtration onto the filter plates.

-

Wash the filters three times with 200 µL of ice-cold wash buffer (Binding Buffer without BSA).

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for Antagonist 4.

Monocyte Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the migration of monocytes towards a chemoattractant.

Materials:

-

Human monocytic cell line (e.g., THP-1) or primary human monocytes.

-

Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.

-

Chemoattractant: Recombinant human CCL2 (MCP-1).

-

Test Compound: Antagonist 4.

-

24-well transwell plates with 5 µm pore size inserts (Corning).

-

Fluorescent dye for cell labeling (e.g., Calcein-AM).

-

Fluorescence plate reader.

Procedure:

-

Culture THP-1 cells or isolate primary monocytes from peripheral blood.

-

Label the cells with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in Chemotaxis Buffer at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of Antagonist 4 for 30 minutes at 37°C.

-

Add 600 µL of Chemotaxis Buffer containing CCL2 (e.g., 10 ng/mL) to the lower chamber of the transwell plate. For the negative control, add buffer without CCL2.

-

Add 100 µL of the cell suspension (containing Antagonist 4 or vehicle) to the upper insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

After incubation, carefully remove the insert.

-

Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of Antagonist 4 and determine the IC50 value.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon receptor activation, a key event in GPCR signaling.

Materials:

-

HEK293 cells stably expressing human CCR2b.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

Chemoattractant: Recombinant human CCL2 (MCP-1).

-

Test Compound: Antagonist 4.

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

-

Seed HEK293-CCR2b cells into 96-well plates and grow to confluence.

-

Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer.

-

Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

Wash the cells twice with Assay Buffer.

-

Add 100 µL of Assay Buffer containing various concentrations of Antagonist 4 to the wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add a solution of CCL2 to all wells to stimulate the cells.

-

Immediately begin kinetic fluorescence readings for 2-5 minutes.

-

The increase in fluorescence intensity corresponds to the intracellular calcium mobilization.

-

Analyze the data to determine the inhibitory effect of Antagonist 4 on CCL2-induced calcium flux and calculate the EC50 value.

Conclusion

Antagonist 4 demonstrates potent and specific inhibition of the CCR2 receptor, effectively blocking the downstream signaling pathways that drive inflammatory cell recruitment. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and therapeutically target the CCL2-CCR2 axis in various disease contexts. The methodologies outlined herein can be adapted to evaluate other CCR2 antagonists and to further explore the intricate biology of this important chemokine receptor.

References

Preclinical Profile of CCR2 Antagonist 4 (Teijin Compound 1): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on CCR2 antagonist 4, also known as Teijin compound 1. This small molecule inhibitor of the C-C chemokine receptor type 2 (CCR2) has been investigated for its potential therapeutic applications in inflammatory diseases and oncology. This document summarizes key in vitro and in vivo findings, details relevant experimental methodologies, and illustrates the underlying signaling pathways.

Core Data Summary

The following tables provide a structured summary of the quantitative data available for this compound.

Table 1: In Vitro Activity of this compound [1]

| Assay Type | Target/Stimulus | Parameter | Value (nM) |

| Receptor Binding | CCR2b | IC50 | 180 |

| Chemotaxis | MCP-1-induced | IC50 | 24 |

Table 2: In Vivo Studies with this compound

| Disease Model | Animal Model | Key Finding | Quantitative Data |

| Atherosclerosis | ApoE-deficient mice | Reduced monocyte/macrophage adhesion and infiltration into the aorta | Not publicly available[1] |

| Non-Small Cell Lung Cancer | A549 human lung adenocarcinoma cells (in vitro) | Inhibition of CCL2-mediated cell viability, motility, and invasion | Dose-dependent reversal of CCL2-induced proliferation; 58% inhibition of migration and 30% inhibition of invasion at 10 nM[2] |

Mechanism of Action

This compound is a potent and specific inhibitor of the CCR2b receptor.[1] By binding to CCR2, it blocks the interaction of the receptor with its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). This inhibition prevents the downstream signaling cascades that lead to the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis. The binding of this compound is thought to involve key residues such as Ile263, Thr292, and Glu291 within the transmembrane domains of the receptor.[1]

Signaling Pathways

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. This compound blocks these pathways at the receptor level. The following diagram illustrates the general CCR2 signaling pathway and the point of intervention for an antagonist.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on standard methodologies, the following sections outline the likely procedures for key experiments.

CCR2 Receptor Binding Assay

This assay is designed to determine the affinity of the antagonist for the CCR2 receptor.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the human CCR2b receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl₂, and a protease inhibitor cocktail.

-

Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2) and varying concentrations of this compound.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: The reaction mixtures are rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

MCP-1-Induced Chemotaxis Assay

This functional assay assesses the ability of the antagonist to block the migration of CCR2-expressing cells towards an MCP-1 gradient.

References

CCR2 Antagonist 4 (Teijin Compound 1): A Technical Guide for Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CCR2 antagonist 4, also known as Teijin compound 1, a potent and specific inhibitor of the C-C chemokine receptor type 2 (CCR2). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation in inflammatory disease models, and visualizes the critical signaling pathways and experimental workflows.

Introduction

The C-C chemokine ligand 2 (CCL2)/CCR2 signaling axis is a critical pathway in the pathogenesis of numerous inflammatory and fibrotic diseases. CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that, upon binding to its receptor CCR2, orchestrates the migration of monocytes and other immune cells to sites of inflammation. This influx of inflammatory cells is a hallmark of conditions such as rheumatoid arthritis, atherosclerosis, and multiple sclerosis. Consequently, antagonizing the CCR2 receptor presents a promising therapeutic strategy to mitigate the inflammatory cascade in these diseases. This compound is a small molecule inhibitor designed to specifically block the interaction between CCL2 and CCR2, thereby impeding downstream inflammatory processes.

Mechanism of Action

This compound functions as a competitive inhibitor of the CCR2 receptor. By binding to CCR2, it prevents the endogenous ligand CCL2 from docking and initiating the intracellular signaling cascade. This blockade effectively inhibits the chemotaxis of CCR2-expressing cells, primarily monocytes and macrophages, to inflammatory foci. The downstream effects include a reduction in the accumulation of inflammatory cells at the site of injury or disease, leading to a dampening of the inflammatory response.

Quantitative Data Summary

The following tables summarize the key in vitro potency and efficacy data for this compound (Teijin compound 1).

| Parameter | Species | Assay | Value (IC50) | Reference |

| CCR2b Binding Affinity | Human | Radioligand Binding Assay | 180 nM | [1] |

| MCP-1 (CCL2)-induced Chemotaxis Inhibition | Human | Monocyte Chemotaxis Assay | 24 nM | [1] |

Table 1: In Vitro Potency of this compound

Signaling Pathway and Mechanism of Action

The following diagram illustrates the CCL2/CCR2 signaling pathway and the mechanism of action of this compound.

Caption: CCR2 Signaling and Antagonist Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

CCL2-Induced Monocyte Chemotaxis Assay (Boyden Chamber Assay)

This in vitro assay is fundamental for assessing the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

-

Recombinant human CCL2 (MCP-1)

-

This compound (Teijin compound 1)

-

Boyden chamber apparatus with polycarbonate membranes (5 µm pores)

-

Assay medium: RPMI 1640 with 0.1% BSA

-

Calcein-AM or other suitable cell stain

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Isolate primary human monocytes from PBMCs or culture THP-1 cells. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay medium. The final DMSO concentration should be below 0.1%.

-

Assay Setup:

-

Add assay medium containing various concentrations of recombinant human CCL2 (e.g., 10 ng/mL) to the lower wells of the Boyden chamber.

-

In the upper chamber, add the monocyte cell suspension. For antagonist testing, pre-incubate the cells with different concentrations of this compound for 30 minutes at 37°C before adding them to the upper chamber.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Stain the migrated cells on the lower surface of the membrane with Calcein-AM.

-

Quantify the fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

Collagen-Induced Arthritis (CIA) in Mice

This in vivo model is widely used to study the pathophysiology of rheumatoid arthritis and to evaluate the efficacy of anti-inflammatory compounds.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for administration (e.g., 0.5% methylcellulose)

-

Calipers for paw thickness measurement

Procedure:

-

Induction of Arthritis:

-

On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.

-

On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in IFA.

-

-

Treatment:

-

Begin treatment with this compound or vehicle on a prophylactic (e.g., day 0 or day 21) or therapeutic (after onset of clinical signs) schedule.

-

Administer the compound daily via oral gavage at a predetermined dose (e.g., 10-30 mg/kg).

-

-

Clinical Assessment:

-

Monitor the mice daily for the onset and severity of arthritis starting from day 21.

-

Score the clinical signs of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Measure paw thickness using calipers every other day.

-

-

Histological Analysis: At the end of the study, sacrifice the mice and collect the paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

Data Analysis: Compare the clinical scores, paw thickness, and histological parameters between the this compound-treated group and the vehicle-treated group.

Atherosclerosis Model in ApoE-Deficient Mice

This model is used to investigate the role of inflammation in the development of atherosclerosis and to test the efficacy of potential therapeutics.

Materials:

-

Apolipoprotein E (ApoE)-deficient mice

-

High-fat diet (Western diet)

-

This compound

-

Vehicle for administration

-

Oil Red O stain

Procedure:

-

Induction of Atherosclerosis:

-

At 6-8 weeks of age, place ApoE-deficient mice on a high-fat diet for 12-16 weeks to induce the development of atherosclerotic plaques.

-

-

Treatment:

-

Administer this compound or vehicle to the mice daily via oral gavage or by incorporating it into the diet for the duration of the high-fat diet feeding or for a specified treatment period.

-

-

Analysis of Atherosclerotic Lesions:

-

At the end of the study, sacrifice the mice and perfuse with saline followed by formalin.

-

Dissect the aorta and perform en face analysis by staining with Oil Red O to quantify the total plaque area.

-

For analysis of the aortic root, embed the heart in OCT, and prepare serial cryosections. Stain the sections with Oil Red O and quantify the lesion area.

-

-

Immunohistochemistry: Perform immunohistochemical staining on aortic root sections to analyze the cellular composition of the plaques, such as macrophage content (e.g., using an anti-Mac-2 antibody).

-

Data Analysis: Compare the plaque area and macrophage content between the this compound-treated group and the vehicle-treated group.

Experimental and Logical Workflows

The following diagrams illustrate typical experimental and logical workflows for the evaluation of this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Caption: Therapeutic Rationale for this compound.

Conclusion

This compound (Teijin compound 1) is a valuable research tool for investigating the role of the CCL2/CCR2 axis in inflammatory diseases. Its high potency and specificity make it a suitable candidate for preclinical studies aimed at validating CCR2 as a therapeutic target. The experimental protocols outlined in this guide provide a framework for researchers to effectively evaluate the in vitro and in vivo efficacy of this and other CCR2 antagonists. Further research into the clinical application of CCR2 antagonists is warranted to translate the promising preclinical findings into novel therapies for a range of debilitating inflammatory conditions.

References

The Therapeutic Potential of CCR2 Antagonist 4: A Technical Guide

An In-depth Examination of a Potent C-C Chemokine Receptor 2 Antagonist for Drug Development Professionals

This technical guide provides a comprehensive overview of CCR2 antagonist 4, also known as Teijin compound 1, a potent and specific inhibitor of the C-C chemokine receptor 2 (CCR2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CCL2-CCR2 signaling axis in various disease states. We will delve into the mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor CCR2 are key mediators in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] This signaling pathway is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, as well as in cancer progression and metastasis.[1][3] Consequently, the development of small molecule antagonists targeting CCR2 has been an area of intense research. This compound (Teijin compound 1) has emerged as a potent and specific inhibitor of this pathway, demonstrating significant potential in preclinical models.

Mechanism of Action

This compound functions by binding to the CCR2b isoform, thereby preventing the binding of its natural ligand, CCL2.[4] This blockade inhibits the downstream signaling cascade that leads to monocyte and macrophage chemotaxis, thus reducing the infiltration of these inflammatory cells into tissues. The interaction of this compound with the receptor is highly specific, with key binding interactions identified with residues such as Ile263, Thr292, Glu291, and His121 within the transmembrane domains of CCR2.

Quantitative Data

The following table summarizes the key in vitro efficacy data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for CCR2b Binding | 180 nM | Recombinant CCR2b | |

| IC50 for MCP-1-induced Chemotaxis | 24 nM | Human Monocytes |

Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. This process is crucial for the cellular responses mediated by this axis. Below is a diagram illustrating the major signaling pathways activated downstream of CCR2.

Figure 1: Simplified CCR2 Signaling Pathway. This diagram illustrates the activation of downstream signaling cascades upon CCL2 binding to CCR2 and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

CCR2b Radioligand Binding Assay (Adapted from standard protocols)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCR2b receptor.

Materials:

-

HEK293 cells stably expressing human CCR2b

-

[125I]-CCL2 (radioligand)

-

Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, 0.5 M NaCl, pH 7.4)

-

This compound (test compound)

-

Non-labeled CCL2 (for determining non-specific binding)

-

96-well filter plates (e.g., Millipore)

-

Scintillation counter

Procedure:

-

Prepare cell membranes from HEK293-CCR2b cells.

-

In a 96-well filter plate, add 50 µL of binding buffer containing increasing concentrations of this compound.

-

Add 50 µL of [125I]-CCL2 at a final concentration near its Kd.

-

Add 100 µL of the cell membrane preparation (typically 5-10 µg of protein per well).

-

For determining non-specific binding, a parallel set of wells should contain a high concentration of non-labeled CCL2 instead of the test compound.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Count the radioactivity in a scintillation counter.

-

Calculate the specific binding at each concentration of the antagonist and determine the IC50 value using non-linear regression analysis.

MCP-1-induced Chemotaxis Assay (Adapted from standard protocols)

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.

Materials:

-

Human monocytic cell line (e.g., THP-1) or freshly isolated human monocytes.

-

Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA).

-

Recombinant human MCP-1 (CCL2).

-

This compound.

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 µm pores).

-

Fluorescent cell dye (e.g., Calcein-AM).

-

Fluorescence plate reader.

Procedure:

-

Culture THP-1 cells or isolate human monocytes from peripheral blood.

-

Label the cells with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in chemotaxis medium at a concentration of 1 x 106 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

In the lower chamber of the chemotaxis plate, add chemotaxis medium containing MCP-1 at a concentration that induces optimal chemotaxis (e.g., 10-50 ng/mL). For the negative control, add medium without MCP-1.

-

Place the Transwell insert into the lower chamber.

-

Add 100 µL of the cell suspension (containing the antagonist or vehicle) to the upper chamber of the insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

After incubation, carefully remove the non-migrated cells from the top of the insert with a cotton swab.

-

Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a CCR2 antagonist.